Structural Specificity: Regioisomeric Resolution vs. Ketorolac-d5
The target compound is a deuterated regioisomer of the ketorolac EP Impurity F, not a simple deuteration of the ketorolac API. It differs from Ketorolac-d5 (5-benzoyl ketorolac-d5, CAS 1215767-66-0) by the position of the benzoyl substituent on the pyrrolizine ring. The 7-benzoyl isomer elutes at a distinct retention time (RT) from the 5-benzoyl parent drug, a difference that must be matched by the internal standard to avoid quantification bias .
| Evidence Dimension | Chromatographic retention time (RT) and analyte match |
|---|---|
| Target Compound Data | 7-Benzoyl substitution on pyrrolizine ring; deuterated (+5 Da) |
| Comparator Or Baseline | Ketorolac-d5 (5-Benzoyl ketorolac-d5; CAS 1215767-66-0) |
| Quantified Difference | Regioisomeric shift (7-benzoyl vs. 5-benzoyl) leading to distinct chromatographic retention and differential MS fragmentation |
| Conditions | Reversed-phase LC conditions (e.g., C18 column, acetonitrile/water gradient with formic acid modifier) |
Why This Matters
In impurity profiling, using a non-regioisomeric IS (Ketorolac-d5) for quantifying EP Impurity F will fail ICH Q2(R1) accuracy requirements due to mismatched matrix effects, leading to biased impurity estimates and potential batch rejection.
